2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide, also known as FC-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. FC-1 is a potent inhibitor of cancer cell growth, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide is not fully understood. However, it has been suggested that this compound inhibits cancer cell growth by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer therapies. Finally, the use of this compound in combination with other anti-cancer drugs is an area of active research, as it may lead to improved treatment outcomes.
Synthesis Methods
The synthesis of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide involves the condensation of 2-fluoro-N'-benzoylhydrazine and 9-methylcarbazole-3-carbaldehyde in the presence of acetic acid. The resulting compound is then purified through column chromatography, yielding this compound in high purity and yield.
Scientific Research Applications
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated that this compound significantly inhibits tumor growth in mice models.
properties
IUPAC Name |
2-fluoro-N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-25-19-9-5-3-6-15(19)17-12-14(10-11-20(17)25)13-23-24-21(26)16-7-2-4-8-18(16)22/h2-13H,1H3,(H,24,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBRIYMFGNPLAP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825895 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.